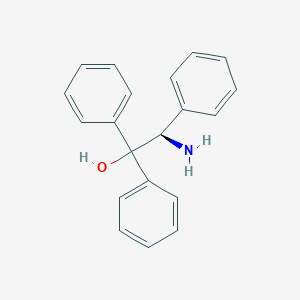

(R)-2-Amino-1,1,2-triphenylethanol

Description

BenchChem offers high-quality (R)-2-Amino-1,1,2-triphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-1,1,2-triphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-1,1,2-triphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNFUXDRYQQYAQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Architecture of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol, holds significant interest in the fields of asymmetric synthesis and pharmaceutical development. Its three-dimensional structure is pivotal to its function as a chiral auxiliary or as a pharmacophore in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this complex molecule. While specific experimental data for (R)-2-Amino-1,1,2-triphenylethanol is not extensively available in public literature, this guide will utilize data from the closely related analogue, (1R,2S)-2-Amino-1,2-diphenylethanol, to illustrate the application of key analytical techniques.

Physicochemical Properties

A foundational aspect of structure elucidation involves the characterization of the molecule's basic physical and chemical properties. These constants provide initial confirmation of the compound's identity and purity.

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol [1][2] |

| Melting Point | 130-131 °C[1] |

| Appearance | Solid |

| CAS Number | 79868-79-4[1][] |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for piecing together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like (R)-2-Amino-1,1,2-triphenylethanol, one would expect to see distinct signals for the aromatic protons of the three phenyl groups, the methine proton adjacent to the amino group, the hydroxyl proton, and the amino protons. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. For (R)-2-Amino-1,1,2-triphenylethanol, distinct signals would be expected for the carbon atoms of the phenyl rings, the carbon bearing the hydroxyl group and two phenyl groups, and the carbon bearing the amino group and one phenyl group.

Illustrative Data from Analogue: (1R,2S)-2-Amino-1,2-diphenylethanol

To demonstrate the type of data obtained, the following tables summarize the reported ¹H and ¹³C NMR spectral data for the related compound, (1R,2S)-2-Amino-1,2-diphenylethanol.

Table 1: ¹H NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [4][5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.15-7.35 | m | 10H | Aromatic protons |

| 4.75 | d | 1H | CH-OH |

| 4.10 | d | 1H | CH-NH₂ |

| 2.50 | s (br) | 3H | OH, NH₂ |

Table 2: ¹³C NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [5]

| Chemical Shift (ppm) | Assignment |

| 142.5, 140.8 | Quaternary aromatic carbons |

| 128.4, 128.2, 127.8, 127.5, 127.1, 126.8 | Aromatic CH carbons |

| 76.5 | CH-OH |

| 60.2 | CH-NH₂ |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For (R)-2-Amino-1,1,2-triphenylethanol, a high-resolution mass spectrum would confirm the elemental composition (C₂₀H₁₉NO). The fragmentation pattern would likely show losses of functional groups such as the amino group, the hydroxyl group, and phenyl groups, aiding in the confirmation of the overall structure.

Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystal, including the absolute stereochemistry.

Single-Crystal X-ray Diffraction: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a detailed three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This is the gold standard for confirming the (R) configuration at the chiral center of 2-Amino-1,1,2-triphenylethanol.

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structure elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.

-

Instrument Setup: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum over a relevant mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is typically used to obtain accurate mass measurements.

-

Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions.

X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6][7][8] The crystals should be of sufficient size and quality, free from defects.[9]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.

-

Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure. The absolute configuration can be determined from the diffraction data if a heavy atom is not present by using anomalous dispersion effects.

Workflow for Structure Elucidation

The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of experiments, as illustrated in the workflow diagram below.

Caption: Workflow for the structure elucidation of (R)-2-Amino-1,1,2-triphenylethanol.

This comprehensive approach, combining spectroscopic and crystallographic techniques, provides an unambiguous determination of the chemical structure and stereochemistry of (R)-2-Amino-1,1,2-triphenylethanol, a critical step for its application in research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 129704-13-8 CAS MSDS ((S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]

- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

physical and chemical properties of (R)-2-Amino-1,1,2-triphenylethanol

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-2-Amino-1,1,2-triphenylethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol notable for its three phenyl groups, which impart significant steric bulk. This structure makes it a valuable tool in asymmetric synthesis, particularly as a chiral auxiliary or ligand.

Table 1: Physical Properties of (R)-2-Amino-1,1,2-triphenylethanol

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 79868-79-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 130-131 °C |

| Boiling Point | 456 °C at 760 mmHg (Predicted) |

| Density | 1.162 g/cm³ |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-1,1,2-triphenylethanol |

| InChI | InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 |

| InChIKey | ZQNFUXDRYQQYAQ-LJQANCHMSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |

Synthesis and Purification

The enantioselective synthesis of (R)-2-Amino-1,1,2-triphenylethanol can be achieved from the corresponding chiral diol, (R)-1,1,2-triphenylethanediol. The general synthetic approach involves the formation of a cyclic intermediate followed by hydrolysis.

Experimental Protocol: Synthesis from (R)-1,1,2-triphenylethanediol

A general two-step synthetic pathway is outlined below. This protocol is based on established methods for the synthesis of amino alcohols from diols.

Step 1: Formation of the Oxazoline Intermediate

-

To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g., acetonitrile), add a dehydrating agent and a nitrogen source.

-

The reaction mixture is stirred under an inert atmosphere at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the crude oxazoline intermediate is isolated.

Step 2: Hydrolysis to (R)-2-Amino-1,1,2-triphenylethanol

-

The crude oxazoline is dissolved in a suitable solvent mixture (e.g., methanol/water).

-

An acid catalyst is added, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.

-

The organic layers are combined, dried, and concentrated to yield the crude (R)-2-Amino-1,1,2-triphenylethanol.

Synthetic workflow for (R)-2-Amino-1,1,2-triphenylethanol.

Purification by Recrystallization

Purification of the crude product is typically achieved by recrystallization.

Protocol: General Recrystallization Procedure

-

Dissolve the crude (R)-2-Amino-1,1,2-triphenylethanol in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.

-

Slowly cool the solution to room temperature to allow for crystal formation.

-

Further cooling in an ice bath can maximize the yield of the purified crystals.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectroscopic and Chromatographic Analysis

The structure and purity of (R)-2-Amino-1,1,2-triphenylethanol are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, as well as signals for the methine, amino, and hydroxyl protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl rings and the aliphatic backbone.

Experimental Protocol: NMR Sample Preparation

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

| C-N stretch (amine) | 1020-1250 |

Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)

-

Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 289.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of (R)-2-Amino-1,1,2-triphenylethanol.

Experimental Protocol: Chiral HPLC Analysis

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the solution onto a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).

-

Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

-

Detect the enantiomers using a UV detector at a suitable wavelength. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

General workflow for chiral HPLC analysis.

Biological Activity and Applications in Drug Development

While specific biological activities or involvement in signaling pathways for (R)-2-Amino-1,1,2-triphenylethanol are not extensively documented in publicly available literature, the broader class of chiral amino alcohols plays a significant role in medicinal chemistry and drug development.

Derivatives of amino alcohols are known to exhibit a range of pharmacological activities, including acting as inhibitors of enzymes or as ligands for various receptors. For instance, some β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[1]

The primary application of (R)-2-Amino-1,1,2-triphenylethanol is in the field of asymmetric synthesis. Its rigid, chiral structure makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its efficacy and safety.

Generalized signaling pathway involving an amino alcohol derivative.

Conclusion

(R)-2-Amino-1,1,2-triphenylethanol is a chiral molecule with well-defined physical and chemical properties. While its direct biological activities are not widely reported, its structural features make it a valuable tool for the synthesis of other chiral molecules, a critical aspect of modern drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this and related compounds. Further research into the pharmacological properties of this specific molecule could reveal novel therapeutic applications.

References

In-depth Technical Guide: (R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1,1,2-triphenylethanol, identified by CAS number 79868-79-4, is a chiral amino alcohol that has garnered significant attention in the field of organic synthesis. While direct biological activity of this compound is not extensively documented, its principal value lies in its application as a chiral auxiliary, a critical tool in the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, and critically, its role in stereoselective synthesis, which is of paramount importance to drug development professionals. Detailed experimental protocols for its application as a chiral auxiliary in the synthesis of enantiomerically pure compounds are presented. Furthermore, this document explores the biological significance of the classes of molecules synthesized using this chiral auxiliary, thereby providing a relevant context for its use in medicinal chemistry and drug discovery.

Core Compound Properties

(R)-2-Amino-1,1,2-triphenylethanol is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of the compound for handling, storage, and reaction setup.

| Property | Value |

| CAS Number | 79868-79-4 |

| Molecular Formula | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol |

| Melting Point | 130-131 °C |

| Density | 1.162 g/cm³ |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥95% |

Role in Asymmetric Synthesis: A Chiral Auxiliary

The primary and most significant application of (R)-2-Amino-1,1,2-triphenylethanol is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. This stereochemical control is crucial in drug development, as the therapeutic efficacy and safety of a drug often reside in a single enantiomer.

The general workflow for utilizing a chiral auxiliary is depicted below.

Experimental Protocols: Synthesis of Enantiopure β-Amino Acids

β-amino acids are crucial building blocks for various pharmaceuticals, including antiviral and anticancer agents, and are components of bioactive natural products. The following protocols detail the use of (R)-2-Amino-1,1,2-triphenylethanol as a chiral auxiliary in the asymmetric synthesis of β-amino acids.

Formation of the Chiral Oxazolidine Auxiliary

Objective: To attach the chiral auxiliary to an α,β-unsaturated ester to form a chiral oxazolidine, which will direct the subsequent conjugate addition.

Materials:

-

(R)-2-Amino-1,1,2-triphenylethanol

-

An α,β-unsaturated ester (e.g., methyl acrylate)

-

A Lewis acid catalyst (e.g., trimethylaluminum)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-Amino-1,1,2-triphenylethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of trimethylaluminum (1.1 eq) in hexanes to the stirred solution.

-

After stirring for 30 minutes at 0 °C, add the α,β-unsaturated ester (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the chiral oxazolidine.

Diastereoselective Conjugate Addition

Objective: To perform a diastereoselective conjugate addition of a nucleophile to the chiral oxazolidine.

Materials:

-

Chiral oxazolidine from step 3.1

-

A suitable nucleophile (e.g., a Grignard reagent or an organocuprate)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the chiral oxazolidine (1.0 eq) in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.

-

Cool the solution to the appropriate temperature for the chosen nucleophile (e.g., -78 °C for organocuprates).

-

Slowly add the nucleophile (1.5 eq) to the stirred solution.

-

Stir the reaction at this temperature for several hours, monitoring by TLC.

-

Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting diastereomeric product can be purified by chromatography if necessary.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary to yield the enantiopure β-amino acid derivative.

Materials:

-

Diastereomeric product from step 3.2

-

Reagents for hydrolysis (e.g., lithium hydroxide in a mixture of THF and water)

-

Acid for workup (e.g., 1 M HCl)

-

Solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the product from the conjugate addition in a mixture of tetrahydrofuran and water.

-

Add lithium hydroxide (excess) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude enantiopure β-amino acid derivative.

-

Further purification can be achieved by recrystallization or chromatography.

Biological Context and Significance

While (R)-2-Amino-1,1,2-triphenylethanol itself is not known for specific biological activities, its role as a chiral auxiliary is instrumental in the synthesis of compounds with significant therapeutic potential. For instance, derivatives of 2-amino-1-phenylethanol have been investigated as β2-adrenoceptor agonists for the treatment of asthma and COPD. The stereochemistry of these compounds is critical for their receptor binding and efficacy.

The β2-adrenergic receptor signaling pathway is a key target in respiratory and cardiovascular diseases. The activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events.

The enantioselective synthesis of β2-agonists, facilitated by chiral auxiliaries like (R)-2-Amino-1,1,2-triphenylethanol, ensures the production of the more potent enantiomer, leading to improved therapeutic outcomes and potentially reduced side effects.

Conclusion

(R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4) is a valuable and versatile chiral auxiliary in modern organic synthesis. While it may not possess inherent biological activity, its role in enabling the stereocontrolled synthesis of pharmacologically active compounds is of immense importance to the drug discovery and development pipeline. The methodologies outlined in this guide provide a framework for its practical application in the laboratory, contributing to the efficient production of enantiomerically pure molecules with therapeutic potential. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the application of such chiral auxiliaries is essential for the development of next-generation therapeutics.

Synthesis of Enantiomerically Pure (R)-2-Amino-1,1,2-triphenylethanol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R)-2-Amino-1,1,2-triphenylethanol, a valuable chiral auxiliary and building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the preparation of this compound. Two primary strategies are discussed: asymmetric synthesis starting from a chiral precursor and the resolution of a racemic mixture. The guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding and practical application of these methods.

Introduction

Chiral vicinal amino alcohols are a critical class of compounds in organic synthesis, frequently serving as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. (R)-2-Amino-1,1,2-triphenylethanol, with its sterically demanding triphenylmethyl moiety, offers a unique stereochemical environment, making it a highly effective controller of stereoselectivity in various chemical transformations. The synthesis of this compound in high enantiomeric purity is therefore of significant interest. This guide outlines two effective approaches to obtain enantiomerically pure (R)-2-Amino-1,1,2-triphenylethanol: a linear asymmetric synthesis from (R)-mandelic acid and a resolution of the racemic amino alcohol using a chiral resolving agent.

Asymmetric Synthesis of (R)-2-Amino-1,1,2-triphenylethanol

The premier strategy for obtaining enantiomerically pure (R)-2-Amino-1,1,2-triphenylethanol is through a stereospecific synthetic route commencing with a readily available chiral starting material. The following pathway outlines a multi-step synthesis starting from (R)-mandelic acid.

Synthesis of the Precursor: (R)-1,1,2-Triphenylethanediol

The initial phase of the synthesis involves the preparation of the chiral diol, (R)-1,1,2-triphenylethanediol, from (R)-mandelic acid. This transformation is achieved via a Grignard reaction, where the stereocenter from mandelic acid is retained.

Experimental Protocol: Synthesis of (R)-1,1,2-Triphenylethanediol

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.2 equivalents) are placed. The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Grignard Reaction with (R)-Mandelic Acid Derivative: The ester of (R)-mandelic acid (e.g., methyl mandelate, 1.0 equivalent) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath. The freshly prepared phenylmagnesium bromide solution is added dropwise to the mandelate solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-1,1,2-triphenylethanediol.

Conversion to (R)-2-Amino-1,1,2-triphenylethanol via a Ritter Reaction

The chiral diol is then converted to the target amino alcohol. This transformation proceeds through a cyclic sulfite intermediate, followed by a Ritter reaction with a nitrile and subsequent hydrolysis.

Experimental Protocol: Synthesis of (R)-2-Amino-1,1,2-triphenylethanol

-

Formation of the Cyclic Sulfite: To a solution of (R)-1,1,2-triphenylethanediol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for two hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude cyclic sulfite.

-

Ritter Reaction: The crude cyclic sulfite is dissolved in acetonitrile. A catalytic amount of a strong acid, such as triflic acid, is added at room temperature. The reaction mixture is stirred until the cyclic sulfite is consumed (monitored by TLC), leading to the formation of an oxazoline intermediate.

-

Hydrolysis to the Amino Alcohol: To the reaction mixture containing the oxazoline, an aqueous solution of a strong acid (e.g., sulfuric acid in methanol) is added. The mixture is heated to reflux for several hours to effect the hydrolysis of the oxazoline. After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to yield enantiomerically pure (R)-2-Amino-1,1,2-triphenylethanol.

Quantitative Data for Asymmetric Synthesis

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | (R)-1,1,2-Triphenylethanediol | (R)-Mandelic acid derivative | 75-85 | >98 |

| 2 | (R)-2-Amino-1,1,2-triphenylethanol | (R)-1,1,2-Triphenylethanediol | 60-70 | >98 |

Note: Yields and ee% are representative and can vary based on reaction scale and optimization.

Visualization of the Asymmetric Synthesis Pathway

Chiral Resolution of Racemic 2-Amino-1,1,2-triphenylethanol

An alternative approach to obtain the desired enantiomer is through the resolution of a racemic mixture of 2-Amino-1,1,2-triphenylethanol. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. L-(+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines.

Experimental Protocol: Chiral Resolution

-

Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol: The racemic amino alcohol can be prepared following the synthetic route described in section 2, starting from racemic mandelic acid.

-

Diastereomeric Salt Formation: Racemic 2-Amino-1,1,2-triphenylethanol (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, L-(+)-tartaric acid (0.5-1.0 equivalent) is dissolved in the same solvent, also with heating. The hot solution of the resolving agent is added to the solution of the racemic amine.

-

Fractional Crystallization: The resulting solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the salt of (R)-2-Amino-1,1,2-triphenylethanol with L-(+)-tartaric acid, will preferentially crystallize. The crystallization can be induced or completed by further cooling in an ice bath.

-

Isolation and Purification of the Diastereomeric Salt: The crystalline diastereomeric salt is collected by vacuum filtration and washed with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer. The salt can be recrystallized from the same solvent to improve diastereomeric purity.

-

Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and a strong base (e.g., 10% aqueous sodium hydroxide) is added until the solution becomes strongly alkaline (pH > 12). This liberates the free (R)-2-Amino-1,1,2-triphenylethanol.

-

Extraction and Isolation: The free amine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-1,1,2-triphenylethanol.

Quantitative Data for Chiral Resolution

| Step | Product | Starting Material | Theoretical Max. Yield (%) | Typical Yield (%) | Enantiomeric Excess (ee%) |

| Resolution | (R)-2-Amino-1,1,2-triphenylethanol | Racemic 2-Amino-1,1,2-triphenylethanol | 50 | 35-45 | >95 (after recrystallization) |

Visualization of the Chiral Resolution Workflow

Analytical Methods for Enantiomeric Purity Determination

The enantiomeric excess (ee) of the synthesized (R)-2-Amino-1,1,2-triphenylethanol must be determined to ensure its suitability for stereoselective applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method

Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC

-

Column: A chiral stationary phase (CSP) column is required. Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of enantiomers of amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm) is commonly used.

-

Sample Preparation: A dilute solution of the amino alcohol in the mobile phase is prepared.

-

Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Representative HPLC Data

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

Conclusion

The Genesis of a Chiral Scaffold: A Technical Guide to the Discovery and History of Triphenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, synthesis, and applications of triphenyl amino alcohols, a class of compounds valued for their unique stereochemical properties and utility in asymmetric synthesis and drug development. The focus of this guide is the archetypal and most significant member of this class: 2-amino-1,1,2-triphenylethanol.

Discovery and History: The Emergence of a Novel Chiral Auxiliary

The story of 2-amino-1,1,2-triphenylethanol is relatively recent in the broader history of organic chemistry. While the triphenylmethyl (trityl) group has been a cornerstone of organic synthesis for over a century, the specific combination of a triphenylmethanol core with a vicinal amino group to create a chiral amino alcohol for asymmetric synthesis appears to have its primary roots in the late 20th century.

A pivotal moment in the history of these compounds was the work of Professor Manfred Braun and his research group. In a 1998 publication, they introduced (R)- and (S)-2-amino-1,2,2-triphenylethanol as novel, highly effective chiral auxiliaries.[1] Their research demonstrated the remarkable ability of these compounds to induce high levels of stereoselectivity in the addition of diethylzinc to benzaldehyde, a benchmark reaction for testing the efficacy of chiral ligands.[1]

The novelty of Braun's work lay in the creation of a chiral ligand that, while not possessing a heterocyclic structure common to many successful auxiliaries of the time, offered exceptional steric bulk and a well-defined chiral environment. This discovery opened a new avenue for the design of chiral auxiliaries for asymmetric carbon-carbon bond formation.

Synthesis of 2-Amino-1,1,2-triphenylethanol: A Detailed Protocol

The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol, as pioneered by Braun and co-workers, begins with the corresponding enantiomers of mandelic acid.[1] The following is a detailed experimental protocol for the synthesis of the (R)-enantiomer.

Experimental Protocol: Synthesis of (R)-2-Amino-1,2,2-triphenylethanol

Materials:

-

(R)-Mandelic acid

-

Thionyl chloride (SOCl₂)

-

Triethylamine (NEt₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Trifluoromethanesulfonic acid (TfOH)

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous diethyl ether (Et₂O)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Synthesis of (R)-Triphenylglycol: (R)-Mandelic acid is converted to (R)-triphenylglycol. This transformation typically involves the protection of the carboxylic acid, followed by a double Grignard addition of phenylmagnesium bromide.

-

Formation of the Cyclic Sulfite: (R)-Triphenylglycol is treated with thionyl chloride in the presence of triethylamine to form the corresponding cyclic sulfite.[1]

-

Ritter-type Reaction to form the Oxazoline: The cyclic sulfite is then subjected to a Ritter-type reaction with acetonitrile and a catalytic amount of triflic acid to yield the oxazoline derivative.[1]

-

Hydrolysis to the Amino Alcohol: The final step involves the acidic hydrolysis of the oxazoline in methanol with sulfuric acid to afford (R)-2-amino-1,2,2-triphenylethanol.[1] The product is then purified by standard techniques such as crystallization or column chromatography.

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of 2-amino-1,1,2-triphenylethanol and its application as a chiral auxiliary.

Table 1: Physicochemical and Spectroscopic Data for 2-Amino-1,1,2-triphenylethanol

| Property | (S)-(-)-2-Amino-1,1,2-triphenylethanol | (R)-(+)-2-Amino-1,1,2-triphenylethanol | Citation(s) |

| CAS Number | 129704-13-8 | 79868-79-4 | [2][3] |

| Molecular Formula | C₂₀H₁₉NO | C₂₀H₁₉NO | [2][3] |

| Molecular Weight | 289.37 g/mol | 289.37 g/mol | [2][3] |

| Melting Point | 128-132 °C | 130-131 °C | [3] |

| Optical Rotation | [α]²⁰/D -236° (c=1 in chloroform) | Not specified in the same format | [3] |

| ¹H NMR (CDCl₃, δ) | 7.15-7.50 (m, 15H), 4.75 (s, 1H), 2.55 (br s, 2H), 2.10 (s, 1H) | Not available in a comparable format | |

| ¹³C NMR (CDCl₃, δ) | 145.8, 145.2, 142.9, 128.5, 128.3, 128.1, 127.9, 127.4, 127.2, 81.5, 63.8 | Not available in a comparable format |

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Derivative of 2-Amino-1,2,2-triphenylethanol

| Entry | Ligand (Derived from) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Citation(s) |

| 1 | (R)-2-Amino-1,2,2-triphenylethanol | 0 | 95 | 92 | (R) | [1] |

| 2 | (S)-2-Amino-1,2,2-triphenylethanol | 0 | 93 | 91 | (S) | [1] |

Applications

Chiral Auxiliaries in Asymmetric Synthesis

The primary and most well-documented application of 2-amino-1,1,2-triphenylethanol is as a chiral auxiliary or ligand in asymmetric catalysis. The bulky triphenylmethyl group provides a highly defined steric environment that effectively shields one face of the reactive center, leading to high enantioselectivity.

The catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, mediated by a titanium complex of an imine derived from 2-amino-1,2,2-triphenylethanol, is a prime example of its utility.[1]

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Potential in Drug Development

While direct applications of 2-amino-1,1,2-triphenylethanol as a therapeutic agent are not widely reported, its role as a chiral building block in the synthesis of more complex, biologically active molecules is an area of active research. The vicinal amino alcohol motif is a common feature in many pharmaceuticals. The ability to introduce this functionality with high stereocontrol using triphenyl amino alcohol-derived auxiliaries makes them valuable tools in drug discovery and development. For instance, chiral amino alcohols are key components in certain antiviral and anticancer agents.

Synthetic Pathways and Logical Relationships

The synthesis of 2-amino-1,1,2-triphenylethanol and its subsequent use in asymmetric catalysis can be visualized through the following workflows.

References

Spectroscopic Analysis of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide

Introduction

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with potential applications in asymmetric synthesis and drug development. Its stereochemistry is a critical determinant of its biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore essential for its identification, purity assessment, and quality control. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this class of compounds.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for a chiral amino alcohol, exemplified by (1S,2R)-2-Amino-1,2-diphenylethanol. The data for (R)-2-Amino-1,1,2-triphenylethanol is expected to show similar patterns, with shifts influenced by the presence of the third phenyl group.

Table 1: ¹H NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | m | 10H | Aromatic Protons |

| 4.85 | d | 1H | CH-OH |

| 4.25 | d | 1H | CH-NH₂ |

| 2.50 | br s | 3H | NH₂ and OH |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

| Chemical Shift (δ) ppm | Assignment |

| 142.5, 140.8 | Aromatic C (quaternary) |

| 128.5, 128.2, 127.8, 127.5, 127.1, 126.8 | Aromatic CH |

| 76.5 | CH-OH |

| 60.8 | CH-NH₂ |

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: IR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | strong, broad | O-H stretch |

| 3250 - 3350 | medium | N-H stretch |

| 3030 | medium | Aromatic C-H stretch |

| 1600, 1495, 1450 | medium to strong | Aromatic C=C stretch |

| 1060 | strong | C-O stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Mass Spectrometry Data for (1S,2R)-2-Amino-1,2-diphenylethanol

| m/z | Relative Intensity (%) | Assignment |

| 213 | 5 | [M]⁺ |

| 107 | 100 | [C₇H₇O]⁺ |

| 106 | 95 | [C₇H₆O]⁺ |

| 79 | 40 | [C₆H₇]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher field spectrometer.

-

Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

-

Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for carbon resonances (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.

Mass Spectrometry (MS)

Electron Ionization (EI) Method:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chiral amino alcohol.

Caption: General workflow from synthesis to spectroscopic characterization.

Caption: Logical flow for the analysis of spectroscopic data.

In-Depth Technical Guide to Compounds with Molecular Formula C₂₀H₁₉NO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds possessing the molecular formula C₂₀H₁₉NO. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of representative compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Introduction to C₂₀H₁₉NO Isomers

The molecular formula C₂₀H₁₉NO encompasses a diverse range of isomeric structures, each with unique chemical and biological properties. Among the known compounds, several classes are of significant interest, including N-aryl naphthamides and various substituted amine derivatives. This guide will focus on a selection of these isomers to provide a detailed characterization.

Physicochemical and Spectroscopic Characterization

A critical aspect of chemical research is the unambiguous identification and characterization of synthesized or isolated compounds. This section provides a summary of the key physicochemical and spectroscopic data for selected C₂₀H₁₉NO isomers.

N-mesityl-1-naphthamide

-

Chemical Structure:

-

CAS Number: 443662-65-5

-

Molecular Weight: 289.37 g/mol

Table 1: Physicochemical and Spectroscopic Data for N-mesityl-1-naphthamide

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| ¹H NMR (CDCl₃) | Predicted values, require experimental verification | |

| ¹³C NMR (CDCl₃) | Predicted values, require experimental verification | |

| IR (KBr, cm⁻¹) | Characteristic peaks expected for C=O (amide I), N-H (amide II), C-H (aromatic and aliphatic) | |

| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+ or [M+H]+ |

3-(Dibenzylamino)phenol

-

Chemical Structure:

-

CAS Number: 5859-53-0

-

Molecular Weight: 289.37 g/mol

Table 2: Physicochemical and Spectroscopic Data for 3-(Dibenzylamino)phenol

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | Not available in searched literature | |

| Boiling Point | Not available in searched literature | |

| ¹H NMR (CDCl₃) | Characteristic peaks for aromatic protons, benzylic CH₂ protons, and phenolic OH proton | |

| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons and benzylic carbons | |

| IR (KBr, cm⁻¹) | Characteristic peaks expected for O-H (phenol), C-N (amine), C-H (aromatic and aliphatic) | |

| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+ |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the general synthesis procedures for classes of compounds related to the C₂₀H₁₉NO formula.

General Synthesis of N-Aryl Naphthamides

N-aryl naphthamides can be synthesized through the amidation of a naphthoyl chloride with a substituted aniline.

Protocol:

-

Preparation of Naphthoyl Chloride: To a solution of 1-naphthoic acid in a suitable solvent (e.g., thionyl chloride or oxalyl chloride), add a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent is then removed under reduced pressure to yield the crude naphthoyl chloride.

-

Amidation Reaction: The crude naphthoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired aryl amine (e.g., mesitylamine) and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography on silica gel.

Synthesis of 3-(Dibenzylamino)phenol

This compound can be prepared by the N-alkylation of 3-aminophenol with benzyl bromide.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the amino and hydroxyl groups. Subsequently, add benzyl bromide dropwise to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the alkylation process. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

While specific biological data for many C₂₀H₁₉NO isomers is limited in the public domain, related structural motifs, such as the naphthamide core, have been investigated for their therapeutic potential.

Anticancer Potential of Naphthalene-Containing Amides

Naphthalene-containing enamides have demonstrated potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, some naphthalene–enamide analogs have been found to arrest the cell cycle at the G2/M phase in Huh-7 hepatocellular carcinoma cells. This is often associated with the inhibition of tubulin polymerization, a critical process for cell division.

The proposed mechanism involves the induction of the intrinsic apoptotic pathway, which is characterized by a decrease in the mitochondrial membrane potential. This disruption of mitochondrial function leads to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.

Diagram 1: General Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the in vitro anticancer effects.

Diagram 2: Proposed Apoptotic Signaling Pathway

Caption: Potential mechanism of anticancer action.

Conclusion

The molecular formula C₂₀H₁₉NO represents a rich chemical space with significant potential for the discovery of novel compounds with valuable biological activities. This guide has provided a foundational overview of the characterization and synthesis of representative isomers. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The detailed experimental protocols and compiled data herein serve as a valuable starting point for such endeavors. It is crucial for researchers to perform thorough experimental verification of all properties for any newly synthesized or studied compound.

(R)-2-Amino-1,1,2-triphenylethanol: A Novel Chiral Reagent for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-1,1,2-triphenylethanol is a novel and highly effective chiral auxiliary demonstrating significant potential in asymmetric synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and application as a chiral catalyst, with a particular focus on the enantioselective addition of organozinc reagents to aldehydes. Detailed experimental protocols, quantitative data from key reactions, and a proposed catalytic mechanism are presented to facilitate its adoption and exploration in research and development settings.

Introduction

Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile precursors for chiral ligands and auxiliaries. Their utility stems from the presence of two vicinal functional groups, which can coordinate to metal centers and create a well-defined chiral environment for stereoselective transformations. The structural rigidity and steric bulk of the substituents on the amino alcohol backbone are critical for achieving high levels of enantioselectivity.

(R)-2-Amino-1,1,2-triphenylethanol, a C2-symmetric amino alcohol, has emerged as a promising chiral reagent. Its bulky triphenylmethyl and phenyl groups create a highly hindered and well-defined chiral pocket, making it an effective controller of stereochemistry in various organic reactions. This guide details the synthesis of this novel reagent and its successful application in the enantioselective ethylation of benzaldehyde.

Synthesis of (R)-2-Amino-1,1,2-triphenylethanol

The synthesis of (R)-2-Amino-1,1,2-triphenylethanol is achieved from the readily available (R)-1,1,2-triphenylethanediol. The synthetic pathway involves the formation of a cyclic sulfite, followed by an intramolecular rearrangement via a Ritter-type reaction to yield an oxazoline intermediate. Subsequent hydrolysis of the oxazoline furnishes the desired chiral amino alcohol.

Experimental Protocol: Synthesis of (R)-2-Amino-1,1,2-triphenylethanol

Step 1: Synthesis of Cyclic Sulfite

-

To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine.

-

Cool the mixture in an ice bath and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyclic sulfite. This is often used in the next step without further purification.

Step 2: Synthesis of the Oxazoline Intermediate via Ritter-type Reaction

-

Dissolve the crude cyclic sulfite in anhydrous acetonitrile under an inert atmosphere.

-

Cool the solution and add trifluoromethanesulfonic acid (triflic acid) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure oxazoline.

Step 3: Hydrolysis of the Oxazoline to (R)-2-Amino-1,1,2-triphenylethanol

-

Dissolve the purified oxazoline in methanol.

-

Add a solution of potassium hydroxide in methanol.

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-Amino-1,1,2-triphenylethanol.

Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes

A key application of (R)-2-Amino-1,1,2-triphenylethanol is its use as a chiral ligand in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

The chiral amino alcohol is first converted to an imine, which then complexes with titanium tetraisopropoxide to form the active chiral catalyst. This catalyst then mediates the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

-

Catalyst Formation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-2-Amino-1,1,2-triphenylethanol and a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) in anhydrous toluene.

-

Reflux the solution with a Dean-Stark trap to remove water and form the corresponding imine (Schiff base).

-

After cooling to room temperature, add titanium tetraisopropoxide and stir the mixture.

-

-

Enantioselective Addition:

-

In a separate flame-dried Schlenk flask under argon, dissolve benzaldehyde in anhydrous toluene.

-

Cool the solution to 0 °C.

-

Add a solution of diethylzinc in hexanes dropwise.

-

Add the freshly prepared chiral titanium catalyst solution dropwise to the aldehyde/diethylzinc mixture.

-

Stir the reaction at 0 °C for the specified time (monitored by TLC).

-

-

Work-up and Analysis:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and stir until a precipitate forms.

-

Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or by NMR analysis of its Mosher's ester derivative.

-

Data Presentation

| Entry | Chiral Ligand | Aldehyde | Yield (%) | e.e. (%) |

| 1 | Imine of (R)-2-Amino-1,1,2-triphenylethanol and Salicylaldehyde | Benzaldehyde | - | 65 |

| 2 | Imine of (R)-2-Amino-1,1,2-triphenylethanol and 3,5-Di-tert-butylsalicylaldehyde | Benzaldehyde | 85 | 92 |

Data sourced from a key publication on the title compound.

Mandatory Visualizations

Diagrams

Caption: Synthetic pathway to (R)-2-Amino-1,1,2-triphenylethanol.

Caption: Workflow for the enantioselective ethylation of benzaldehyde.

Caption: Proposed catalytic cycle for the enantioselective ethylation.

Conclusion

(R)-2-Amino-1,1,2-triphenylethanol has been successfully synthesized and demonstrated to be a highly effective chiral reagent in the titanium-catalyzed enantioselective addition of diethylzinc to benzaldehyde, affording the corresponding chiral alcohol with high enantiomeric excess. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, encouraging further exploration of this promising chiral auxiliary in a broader range of asymmetric transformations. Its straightforward synthesis and high efficacy make it a compelling candidate for applications in the development of pharmaceuticals and other fine chemicals where stereochemical control is paramount.

Stereochemistry of 2-Amino-1,1,2-triphenylethanol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-1,1,2-triphenylethanol is a chiral amino alcohol with two stereogenic centers, giving rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). However, due to the substitution pattern, the focus is typically on the enantiomers resulting from the chirality at the carbon bearing the amino group, designated as (R)- and (S)-2-amino-1,1,2-triphenylethanol. These isomers are valuable chiral auxiliaries and building blocks in asymmetric synthesis. This technical guide provides a comprehensive overview of their stereochemistry, including their synthesis, resolution, and physicochemical properties.

Physicochemical Properties of 2-Amino-1,1,2-triphenylethanol Enantiomers

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol results in identical physical properties such as melting point and solubility in achiral solvents, but different interactions with plane-polarized light (optical activity).

| Property | (R)-(+)-2-amino-1,1,2-triphenylethanol | (S)-(-)-2-amino-1,1,2-triphenylethanol |

| CAS Number | 79868-79-4 | 129704-13-8 |

| Molecular Formula | C₂₀H₁₉NO | C₂₀H₁₉NO |

| Molecular Weight | 289.37 g/mol | 289.37 g/mol |

| Melting Point | 130-131 °C[1][2] | 128-132 °C[3] |

| Specific Rotation | Not available in search results | [α]²⁰/D = -236° (c=1, chloroform) |

| Appearance | White to pale yellow crystal or powder | White to pale yellow crystal or powder |

Synthesis and Resolution

The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol typically involves the preparation of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol

A common synthetic route to chiral β-amino alcohols is through the Ritter reaction. In the case of 2-amino-1,1,2-triphenylethanol, the synthesis can be envisioned to start from triphenylglycol. The diol is converted to a cyclic sulfite, which then undergoes a Ritter reaction with a nitrile in the presence of a strong acid to form an oxazoline intermediate. Subsequent hydrolysis of the oxazoline yields the racemic amino alcohol.

Caption: Synthetic workflow for racemic 2-amino-1,1,2-triphenylethanol.

Chiral Resolution of Racemic 2-Amino-1,1,2-triphenylethanol

The separation of the racemic mixture into its constituent enantiomers can be achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The procedure exploits the different solubilities of the resulting diastereomeric salts.

Experimental Protocol: Diastereomeric Resolution

-

Salt Formation: Dissolve the racemic 2-amino-1,1,2-triphenylethanol and an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with heating to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free amino alcohol enantiomer.

-

Extraction: Extract the enantiomerically enriched amino alcohol into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-amino-1,1,2-triphenylethanol.

-

Recovery of the Second Enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble diastereomeric salt, can be similarly treated to recover the other enantiomer.

Caption: Workflow for the chiral resolution of 2-amino-1,1,2-triphenylethanol.

Spectroscopic Characterization

Biological Activity and Applications

The biological activities of the individual enantiomers of 2-amino-1,1,2-triphenylethanol have not been extensively reported in the available literature. However, related phenylethanolamine derivatives are known to possess a range of pharmacological activities, including potential anti-inflammatory effects and interactions with neurotransmitter systems.

Given their chiral nature, the primary application of (R)- and (S)-2-amino-1,1,2-triphenylethanol is in the field of asymmetric synthesis, where they serve as valuable chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.

Caption: The role of 2-amino-1,1,2-triphenylethanol as a chiral auxiliary.

Conclusion

The (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol are important chiral molecules with applications in stereoselective synthesis. While detailed experimental protocols and a complete set of physicochemical data, particularly the specific rotation of the (R)-enantiomer and NMR spectra for both isomers, require further investigation, this guide provides a foundational understanding of their stereochemistry. The lack of specific biological activity data for these compounds presents an opportunity for future research, especially given the pharmacological relevance of the broader class of phenylethanolamines.

References

Methodological & Application

Application Notes and Protocols for (R)-2-Amino-1,1,2-triphenylethanol in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol that serves as a valuable chiral auxiliary and ligand in asymmetric synthesis. Its sterically demanding triphenyl framework plays a crucial role in creating a well-defined chiral environment, enabling high stereoselectivity in various chemical transformations. This document provides detailed application notes and protocols for the use of (R)-2-Amino-1,1,2-triphenylethanol, particularly in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral alcohols are key intermediates in the manufacturing of numerous pharmaceuticals and fine chemicals.

The application of chiral β-amino alcohols as catalysts in the enantioselective addition of diethylzinc to aldehydes is a well-established method for producing optically active secondary alcohols. The catalyst, formed in situ from the amino alcohol and the organozinc reagent, facilitates the transfer of an ethyl group to one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Key Application: Enantioselective Addition of Diethylzinc to Aldehydes

(R)-2-Amino-1,1,2-triphenylethanol can be used as a precursor for chiral ligands in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. The amino alcohol is first converted into a Schiff base (imine), which then acts as a ligand for a titanium alkoxide. This complex catalyzes the asymmetric ethylation of aldehydes.

Data Presentation

The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to benzaldehyde using catalysts derived from (R)-2-Amino-1,1,2-triphenylethanol. The data highlights the influence of the ligand structure on the enantiomeric excess (ee) of the resulting (R)-1-phenyl-1-propanol.

| Entry | Chiral Ligand Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Imine from (R)-2-Amino-1,1,2-triphenylethanol and Salicylaldehyde | 10-20 | Not Reported | 62 |

| 2 | Imine from (R)-2-Amino-1,1,2-triphenylethanol and 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 10-20 | Not Reported | 92 |

| 3 | Imine from (R)-2-Amino-1,1,2-triphenylethanol and 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | 10-20 | Not Reported | 85 |

Data sourced from a study on the application of novel chiral reagents containing the diphenylaminomethyl group. The yields for these specific experiments were not detailed in the communication, but the focus was on enantioselectivity.[1]

Experimental Protocols

1. General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes the general procedure for the asymmetric ethylation of benzaldehyde using a catalyst derived from (R)-2-Amino-1,1,2-triphenylethanol and a substituted salicylaldehyde.

Materials:

-

(R)-2-Amino-1,1,2-triphenylethanol

-

Substituted salicylaldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)

-

Titanium(IV) isopropoxide

-

Diethylzinc (solution in hexanes, e.g., 1.0 M)

-

Benzaldehyde

-

Anhydrous toluene

-

Anhydrous methanol

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Magnesium sulfate

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Preparation of the Chiral Ligand (Imine):

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-2-Amino-1,1,2-triphenylethanol (1 equivalent) in anhydrous toluene.

-

Add the substituted salicylaldehyde (1 equivalent).

-

Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude chiral imine ligand, which can be used without further purification.

-

-

In Situ Formation of the Chiral Catalyst:

-

In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral imine ligand (0.1-0.2 equivalents) in anhydrous toluene.

-

Add titanium(IV) isopropoxide (0.1-0.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the titanium complex.

-

-

Asymmetric Addition Reaction:

-

Cool the flask containing the chiral catalyst to 0 °C in an ice bath.

-

Add benzaldehyde (1 equivalent) to the reaction mixture.

-

Slowly add diethylzinc solution (2 equivalents) dropwise to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or GC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding methanol, followed by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and stir until the emulsion breaks.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis or by ¹H NMR analysis of its Mosher ester derivative.[1]

-

Visualizations

Experimental Workflow for Asymmetric Ethylation

References